N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Overview
Description
N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound that features a cyanophenyl group, a thiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with a haloketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a cyanide source.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-3-[2-methyl-4-(phenyl)-1,3-thiazol-5-yl]propanamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(3-cyanophenyl)-3-[2-methyl-4-(furan-2-yl)-1,3-thiazol-5-yl]propanamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan rings. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
N-(3-cyanophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-12-20-18(15-6-3-9-23-15)16(24-12)7-8-17(22)21-14-5-2-4-13(10-14)11-19/h2-6,9-10H,7-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLVPFANFSESKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC(=C2)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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